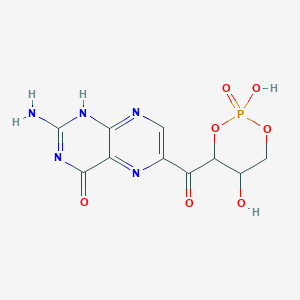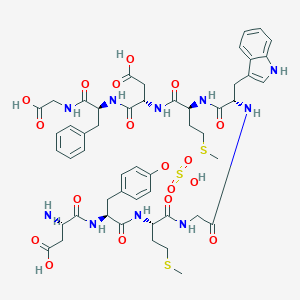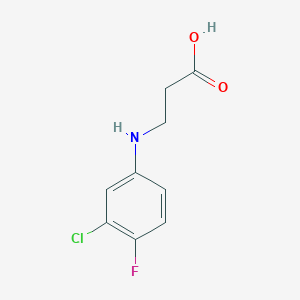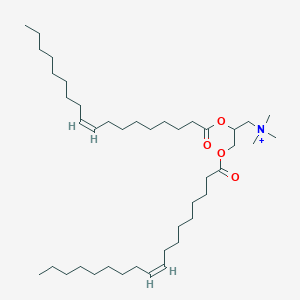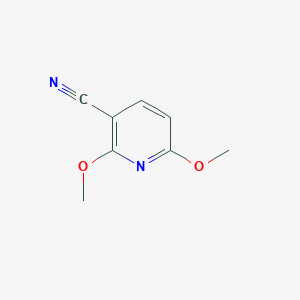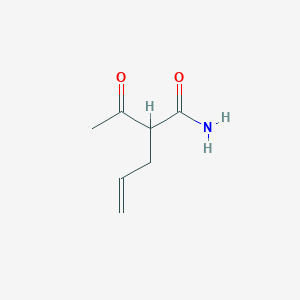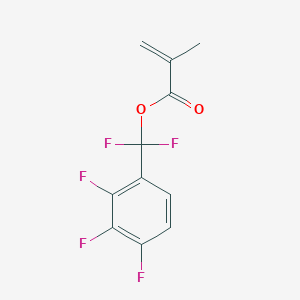
N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine (NB-Por) is a porphyrin-based photosensitizer that has been extensively studied for its potential applications in photodynamic therapy (PDT) and imaging. It is a water-soluble compound that can be activated by light to generate reactive oxygen species (ROS) that can selectively destroy cancer cells.
Wirkmechanismus
Upon activation by light, N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine generates singlet oxygen and other ROS that can cause oxidative damage to cancer cells. Singlet oxygen can react with cellular components such as lipids, proteins, and DNA, leading to cell death. The selective accumulation of this compound in cancer cells is thought to be due to the increased uptake of porphyrin-based compounds by cancer cells compared to normal cells.
Biochemical and physiological effects:
This compound has been shown to be non-toxic in the absence of light activation. Upon activation by light, this compound generates ROS that can cause oxidative damage to cancer cells. However, the selectivity of this compound for cancer cells over normal cells is not absolute, and some normal cells may also be affected. This compound has been shown to induce apoptosis and necrosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine has several advantages for lab experiments. It is water-soluble and can be easily administered to cells in culture or animals. It is activated by light, which allows for precise spatial and temporal control of ROS generation. It is also relatively stable and can be stored for long periods of time. However, this compound has some limitations. It is relatively expensive compared to other porphyrin-based photosensitizers. It also has limited absorption in the red region of the spectrum, which may limit its effectiveness in deep-tissue imaging and therapy.
Zukünftige Richtungen
There are several future directions for the study of N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine. One direction is to improve its selectivity for cancer cells over normal cells. This could be achieved by modifying the chemical structure of this compound or by targeting specific receptors on cancer cells. Another direction is to improve its absorption in the red region of the spectrum, which would increase its effectiveness in deep-tissue imaging and therapy. Finally, the combination of this compound with other therapies, such as chemotherapy or immunotherapy, could enhance its effectiveness in treating cancer.
Synthesemethoden
The synthesis of N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine involves the condensation of pyrrole and aldehyde derivatives in the presence of a Lewis acid catalyst. The nitrobenzyl group is introduced to the meso-position of the porphyrin ring by reacting with 4-nitrobenzaldehyde. The carboxyphenyl group is introduced by reacting with 4-carboxybenzaldehyde. The sulfonic acid groups are introduced by reacting with 4-sulfobenzoic acid. The final product is obtained by purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine has been extensively studied for its potential applications in PDT and imaging. In PDT, this compound is administered to the patient and selectively accumulates in cancer cells. Upon activation by light, this compound generates ROS that selectively destroy cancer cells while sparing normal cells. This compound has been shown to be effective against a wide range of cancer types, including breast cancer, prostate cancer, and lung cancer. In imaging, this compound can be used as a fluorescent probe to visualize cancer cells.
Eigenschaften
CAS-Nummer |
125295-40-1 |
|---|---|
Molekularformel |
C52H35N5O13S3 |
Molekulargewicht |
1034.1 g/mol |
IUPAC-Name |
4-[23-[(4-nitrophenyl)methyl]-10,15,20-tris(4-sulfophenyl)-21H-porphyrin-5-yl]benzoic acid |
InChI |
InChI=1S/C52H35N5O13S3/c58-52(59)35-5-3-31(4-6-35)48-40-21-22-41(53-40)49(32-7-15-37(16-8-32)71(62,63)64)43-24-26-45(55-43)51(34-11-19-39(20-12-34)73(68,69)70)47-28-27-46(56(47)29-30-1-13-36(14-2-30)57(60)61)50(44-25-23-42(48)54-44)33-9-17-38(18-10-33)72(65,66)67/h1-28,53H,29H2,(H,58,59)(H,62,63,64)(H,65,66,67)(H,68,69,70) |
InChI-Schlüssel |
MRGVHHUEFCTLKB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN2C3=CC=C2C(=C4C=CC(=N4)C(=C5C=CC(=C(C6=NC(=C3C7=CC=C(C=C7)S(=O)(=O)O)C=C6)C8=CC=C(C=C8)C(=O)O)N5)C9=CC=C(C=C9)S(=O)(=O)O)C1=CC=C(C=C1)S(=O)(=O)O)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1CN2C3=CC=C2C(=C4C=CC(=N4)C(=C5C=CC(=C(C6=NC(=C3C7=CC=C(C=C7)S(=O)(=O)O)C=C6)C8=CC=C(C=C8)C(=O)O)N5)C9=CC=C(C=C9)S(=O)(=O)O)C1=CC=C(C=C1)S(=O)(=O)O)[N+](=O)[O-] |
Synonyme |
N-4-nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine N-bzHCS3P |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![n-[1-(Piperazin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B54216.png)
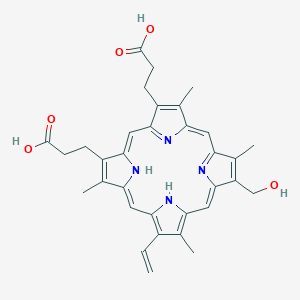
![1-Imidazolidineacetamide, N-[2-chloro-5-[[3-(dodecylsulfonyl)-2-methyl-1-oxopropyl]amino]phenyl]-alpha-(2,2-dimethyl-1-oxopropyl)-2,5-dioxo-3-(phenylmethyl)-](/img/structure/B54220.png)
![Benzamide, N-[2-(acetyloxy)-4-[(phenylsulfonyl)amino]phenyl]-](/img/structure/B54221.png)

